molecular formula C10H10BrN3O B12923968 Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)- CAS No. 85850-01-7

Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-

Cat. No.: B12923968
CAS No.: 85850-01-7
M. Wt: 268.11 g/mol
InChI Key: VSHYYQXFUIYXHP-UHFFFAOYSA-N
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Description

(Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine: is a synthetic organic compound characterized by its unique bipyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine typically involves the following steps:

    Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between pyrrole derivatives under acidic or basic conditions.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions.

Industrial Production Methods

Industrial production of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted bipyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance their electrical conductivity and mechanical properties.

Biology

    Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules due to its ability to interact with biological targets.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (Z)-(5-Bromo-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(5-Chloro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine
  • (Z)-(5-Fluoro-4’-methoxy-1H,5’H-[2,2’-bipyrrol]-5’-ylidene)methanamine

Uniqueness

  • Bromine Substitution : The presence of the bromine atom at the 5-position imparts unique electronic and steric properties, distinguishing it from its chloro and fluoro analogs.
  • Methoxy Group : The methoxy group enhances the compound’s solubility and reactivity, making it more versatile in various chemical reactions.

Biological Activity

Methanamine, 1-(5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-2H-pyrrol-2-ylidene)-, (1Z)-, is a derivative of pyrrole and has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for various applications in drug discovery and development.

Chemical Structure

The compound can be represented as follows:

C11H12BrN3O\text{C}_{11}\text{H}_{12}\text{BrN}_3\text{O}

This structure includes a brominated pyrrole moiety and a methoxy group, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of investigation include:

  • Antimicrobial Activity : Studies have indicated that pyrrole derivatives can exhibit antimicrobial properties. For instance, compounds similar to Methanamine have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida species .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for developing drugs targeting specific metabolic pathways. For example, related pyrrole compounds have been tested for their ability to inhibit alkaline phosphatase and other enzymes involved in metabolic processes .

The mechanism by which Methanamine exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the bromine atom in the structure may enhance reactivity and binding affinity to biological targets. This interaction can modulate enzymatic activity or receptor signaling pathways .

Antimicrobial Studies

In one study, derivatives of pyrrole were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting strong antibacterial activity .

CompoundMIC (µg/mL)Activity
Methanamine Derivative A0.25Anti-MRSA
Methanamine Derivative B16Weak Growth Inhibitor

Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of pyrrole derivatives. Compounds were screened for their ability to inhibit alkaline phosphatase and exhibited varied levels of activity. Some derivatives showed significant inhibition, indicating potential therapeutic roles in conditions where enzyme modulation is beneficial .

CompoundEnzyme TargetInhibition (%)
Methanamine Derivative CAlkaline Phosphatase75%
Methanamine Derivative DAlkaline Phosphatase50%

Properties

CAS No.

85850-01-7

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

[5-(5-bromo-1H-pyrrol-2-yl)-3-methoxy-1H-pyrrol-2-yl]methanimine

InChI

InChI=1S/C10H10BrN3O/c1-15-9-4-7(13-8(9)5-12)6-2-3-10(11)14-6/h2-5,12-14H,1H3

InChI Key

VSHYYQXFUIYXHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC(=C1)C2=CC=C(N2)Br)C=N

Origin of Product

United States

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